N-(2-nitrobenzyl)cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-4-1-5-10(12)9-13-11-6-2-3-7-11/h1,4-5,8,11,13H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTSOBGTJCORHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355157 | |
| Record name | N-(2-nitrobenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-64-1 | |
| Record name | N-(2-nitrobenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N 2 Nitrobenzyl Cyclopentanamine
Reactivity Profile of the Nitro Group in the 2-Nitrobenzyl Moiety
The 2-nitrobenzyl group is a well-studied moiety in organic chemistry, largely due to the diverse reactivity of the nitro group. This functionality can participate in a wide array of chemical reactions, making it a valuable synthon for the introduction of other functional groups.
Diverse Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The 2-nitrobenzyl group can be involved in various bond-forming reactions. While direct participation of the nitro group in C-C bond formation is less common without prior transformation, the aromatic ring itself is activated for certain reactions. More significantly, the nitro group is a precursor for functionalities that readily engage in carbon-heteroatom bond formation. For instance, the reduction of the nitro group to an amine opens up pathways for the formation of amides, sulfonamides, and other N-containing structures. nih.gov
The 2-nitrobenzyl unit itself is notably used as a photolabile protecting group for various functionalities, including amines, carboxylic acids, and phosphates. acs.org This strategy relies on the photochemical cleavage of the bond between the benzylic carbon and the heteroatom of the protected group, a process initiated by the excitation of the nitro group. acs.org
Transformations of the Nitro Group (e.g., Reductions to Amines, Hydroxylamines, Nitroso Species)
The transformation of the nitro group is a cornerstone of synthetic organic chemistry, offering access to a variety of other nitrogen-containing functional groups. wikipedia.org The reduction of aromatic nitro compounds like the 2-nitrobenzyl moiety can be controlled to yield different products depending on the reagents and reaction conditions. thieme-connect.de
Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.comyoutube.com
| Method | Reagents/Catalyst | General Outcome | Citation |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | High yield of the corresponding aniline. | wikipedia.orgmasterorganicchemistry.com |
| Metal in Acid | Fe, Sn, or Zn in the presence of HCl | Effective reduction to the amine. | masterorganicchemistry.com |
| Metal-Free Reduction | HSiCl₃ and a tertiary amine | Mild and chemoselective reduction of aromatic nitro groups. | organic-chemistry.org |
Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This transformation requires milder reducing agents or carefully controlled reaction conditions to prevent further reduction to the amine. wikipedia.orgmdpi.com The reaction pathway often involves a nitroso intermediate. google.com
| Reagent | Conditions | Product | Citation |
| Zinc dust | Aqueous ammonium (B1175870) chloride | Aryl hydroxylamine | wikipedia.orgmdpi.com |
| Raney Nickel and Hydrazine | 0-10 °C | Aryl hydroxylamine | wikipedia.org |
| Biocatalysts | Baker's yeast, nitroreductases | Phenylhydroxylamine derivatives from nitroaromatics. | mdpi.comgoogle.com |
Reduction to Nitroso Species: The initial step in the reduction of a nitro group often involves the formation of a nitroso intermediate. thieme-connect.de In some photochemical reactions, 2-nitrobenzyl compounds can be converted to 2-nitroso derivatives. nih.govrsc.org For example, irradiation of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. nih.govrsc.org
Radical Reactions Involving Nitro Functionality
The nitro group can participate in radical reactions, providing pathways to various nitro-containing compounds and other derivatives. rsc.org These reactions have gained considerable attention for their efficiency in forming complex molecules. rsc.org For instance, the reduction of certain nitrobiphenyls with triethyl phosphite (B83602) in the presence of a radical scavenger indicated the intermediacy of a triplet nitrene, a radical species. rsc.org
Umpolung Reactivity of Aci-Nitro Tautomers
The nitro group can exist in equilibrium with its tautomeric aci-nitro form (nitronic acid). rsc.org This tautomerism is particularly relevant under certain conditions and can lead to a reversal of the typical reactivity of the nitro group, a concept known as umpolung. nih.gov While the nitro form has an electrophilic nitrogen, the aci-nitro form can exhibit nucleophilic character at the carbon atom adjacent to the nitro group. Quantum chemical studies on nitroethenediamine derivatives, which share features with nitroaromatics, indicate that the aci-nitro form can be accessed, particularly under acidic conditions. rsc.org This umpolung reactivity can be exploited in synthetic chemistry, for example, in the synthesis of amides from nitroalkanes where the nitroalkane acts as an acyl anion equivalent. nih.gov The photochemical release of substrates from 2-nitrobenzyl protecting groups proceeds through an aci-nitro intermediate. acs.orgnih.gov
Reactivity Profile of the Secondary Cyclopentanamine Functionality
The secondary amine group in N-(2-nitrobenzyl)cyclopentanamine is a nucleophilic center and readily participates in reactions typical of such amines.
Alkylation and Acylation Reactions at the Amine Nitrogen
Alkylation: Secondary amines undergo N-alkylation with alkyl halides through a nucleophilic substitution reaction. wikipedia.orgucalgary.ca However, these reactions can be complicated by the fact that the resulting tertiary amine is often still nucleophilic and can react further with the alkylating agent, leading to the formation of a quaternary ammonium salt. wikipedia.orgucalgary.ca To achieve selective mono-alkylation, specific strategies and reagents have been developed. acs.orgrsc.org
| Reaction Type | Reagents | Key Features | Citation |
| Direct Alkylation | Alkyl halides | Can lead to overalkylation, forming tertiary amines and quaternary ammonium salts. | wikipedia.orgucalgary.ca |
| Reductive Amination | Nitriles under hydrogenation | Can be selective for secondary or tertiary amines depending on the catalyst (e.g., Rh/C for mono-alkylation). | rsc.org |
| Self-Limiting Alkylation | N-aminopyridinium salts and alkyl halides | Provides selective synthesis of secondary amines by avoiding overalkylation. | acs.org |
Acylation: Secondary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comlibretexts.org This reaction is a nucleophilic acylation where the amine nitrogen attacks the carbonyl carbon of the acylating agent. orgoreview.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. orgoreview.combyjus.com
| Acylating Agent | Base/Catalyst | Product | Citation |
| Acetyl Chloride | Pyridine or Triethylamine | N-acetylated secondary amine (amide). | orgoreview.comstackexchange.com |
| Benzoyl Chloride | Sodium Hydroxide (Schotten-Baumann conditions) | N-benzoylated secondary amine (amide). | libretexts.orgtandfonline.com |
| Acetic Anhydride | - | N-acetylated secondary amine (amide). | orgoreview.combyjus.com |
Participation in Intramolecular Cyclization Processes
While direct studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of the 2-nitrobenzyl group in related systems suggests potential pathways. One such pathway involves an intramolecular redox reaction followed by cyclization. For instance, the reaction of 2-nitrobenzyl alcohol with benzylamine (B48309) can lead to the formation of cinnolines through a transition-metal-free intramolecular redox cyclization. nih.gov This process is initiated by the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation and subsequent cyclization. nih.gov
In a different context, the photolysis of peptides containing 2-nitrophenylalanine can lead to cleavage of the peptide backbone and the formation of an N-terminal cinnoline (B1195905) group. nih.gov This reaction proceeds through the rearrangement of the nitrobenzyl group to an α-hydroxy-substituted nitrosophenyl group, which then reacts with an adjacent amide group to form a cyclic azo intermediate that ultimately yields the cinnoline product. nih.gov These examples suggest that under appropriate conditions, the 2-nitrobenzyl group in this compound could potentially participate in similar intramolecular cyclization reactions, although specific studies on this substrate are required for confirmation.
α-Amino Radical Generation via Photoinduced Charge-Transfer Complexes
Visible-light-enabled photoredox catalysis has been successfully employed to generate α-amino radicals from various amines for subsequent addition to other molecules. rsc.org For example, the interaction of an amine with an excited photocatalyst can lead to the formation of a radical cation of the amine, which can then deprotonate to form the corresponding α-amino radical. The feasibility of this process depends on the redox potentials of both the amine and the photocatalyst. The investigation of photoinduced interactions between certain drugs and amino acids has shown the formation of radical anions and subsequent bond cleavage, highlighting the role of single electron transfer in such reactions. nih.gov These studies provide a framework for understanding how this compound could potentially generate an α-amino radical through interaction with a photoexcited species.
Photochemical Transformations of the 2-Nitrobenzyl Moiety
The 2-nitrobenzyl group is a well-known photolabile protecting group, and its photochemical transformations are central to its utility. These transformations are initiated by the absorption of UV light, which triggers a series of intramolecular reactions leading to the cleavage of the benzylic carbon-nitrogen bond and the release of the protected amine.
Intramolecular Photoredox Pathways and Photoinduced Rearrangements
The photochemistry of 2-nitrobenzyl compounds is characterized by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which is a key species in the subsequent rearrangement and cleavage steps. This internal redox reaction is a hallmark of 2-nitrobenzyl photochemistry.
The aci-nitro intermediate can then undergo a series of rearrangements. One proposed pathway involves the formation of a cyclic intermediate that ultimately leads to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected amine. Non-photochemical rearrangements of o-nitrobenzyl compounds have also been observed, which can lead to a variety of products, including heterocycles. These rearrangements underscore the complex chemical landscape of these molecules. The study of photochemical rearrangements in other bicyclic systems also highlights the importance of intersystem crossing and the formation of triplet states in understanding the reaction mechanisms. baranlab.org
Photogeneration of Organic Bases from o-Nitrobenzyl Derivatives
The photolytic cleavage of the 2-nitrobenzyl group from an amine results in the generation of the free amine, which is an organic base. This process effectively allows for the controlled release of a base upon irradiation, a property that has been explored in various applications. The efficiency of this photogeneration depends on the specific structure of the o-nitrobenzyl derivative.
The photolysis of peptides containing α-carboxy-2-nitrobenzyl (CNB) protected cysteines demonstrates the release of the cysteine, although this can be accompanied by competing reactions like photodecarboxylation. nih.gov The fundamental process involves the light-induced cleavage of the protecting group to liberate the free amine.
Role of Water and pH in Photochemical Reaction Kinetics
The kinetics of the photochemical reactions of 2-nitrobenzyl derivatives can be influenced by the reaction medium, including the presence of water and the pH of the solution. While specific data for this compound is not available, studies on related compounds provide valuable insights.
For instance, the photolysis of N-nitrosamines in water is shown to be pH-dependent. The degradation rate constants for some nitrosamines decrease with an increase in pH from acidic to basic conditions. researchgate.netoak.go.kr The formation of different nitrogen-containing products was also found to be influenced by pH. In acidic solutions, the availability of protons can facilitate certain reaction pathways. oak.go.kr The photolysis of nitroguaiacols in water also demonstrates the influence of the aqueous environment on the reaction pathways and product distribution. frontiersin.org These findings suggest that the efficiency and product profile of the photolysis of this compound are likely to be sensitive to pH and the presence of water.
Photolytic Release Mechanisms of Amines
The generally accepted mechanism for the photolytic release of amines from 2-nitrobenzyl derivatives proceeds through the formation of the aci-nitro intermediate as described earlier. Following the intramolecular hydrogen abstraction, the aci-nitro species undergoes rearrangement, often depicted as involving a five-membered cyclic intermediate. This intermediate then fragments to yield a 2-nitrosobenzaldehyde derivative and the free amine.
Non-Photochemical Rearrangements and Intramolecular Condensations
While photochemical reactions of o-nitrobenzyl compounds are well-documented, they also participate in numerous non-photochemical rearrangements and intramolecular condensations, often yielding heterocyclic structures. researchgate.net For this compound, several reaction pathways can be postulated based on the known reactivity of this class of compounds.
One potential transformation involves an intramolecular redox reaction. The nitro group can interact with the benzylic C-H bond, leading to the formation of a nitroso intermediate, which can then undergo further reactions. A notable example in the broader class of o-nitrobenzyl compounds is the conversion of 2-nitrobenzyl triflate into 2-nitrosobenzaldehyde. researchgate.netrsc.org
Intramolecular condensation reactions are also a key feature of o-nitrobenzyl chemistry. A pertinent example is the intramolecular arylogous nitroaldol (Henry) condensation. nih.gov In the case of this compound, if the cyclopentyl ring were to bear an appropriate activating group (such as a carbonyl), it could participate in a cyclization reaction. However, even without such activation, the potential for intramolecular condensation following an initial rearrangement exists.
Another possibility is an oxidative cyanation at the position alpha to the amino group, a reaction observed when 2-nitrobenzaldehyde (B1664092) cyanohydrin TMS ether reacts with cyclic secondary amines. researchgate.netrsc.org While the starting material is different, this highlights the potential for reactions involving the amine functionality in concert with the o-nitrobenzyl group.
| Reaction Type | General Reactants | Plausible Product for this compound Derivative | Reference |
| Intramolecular Redox | 2-Nitrobenzyl triflate | 2-Nitrosobenzaldehyde (as an intermediate) | researchgate.netrsc.org |
| Intramolecular Arylogous Nitroaldol Condensation | o-Heteroatom-substituted aryl aldehydes/ketones and 2-nitrobenzyl (pseudo)halides | Cyclic indole (B1671886) or benzofuran (B130515) derivatives | nih.gov |
| Oxidative Cyanation | 2-Nitrobenzaldehyde cyanohydrin TMS ether and cyclic secondary amines | N-Aryl-α-cyanoamine | researchgate.netrsc.org |
Detailed Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of these transformations is crucial for predicting and controlling the products of reactions involving this compound.
Specific kinetic data for the reactions of this compound are not extensively documented in the public domain. However, general principles from related systems can provide insight. The "ortho effect" is a well-established phenomenon in nitroaromatic compounds, where a substituent ortho to the nitro group can significantly enhance reaction rates compared to its meta or para isomers. dtic.mil For instance, the thermal decomposition of 2-nitrotoluene (B74249) is markedly faster than that of 3- or 4-nitrotoluene. dtic.mil This suggests that the cyclopentanamine group in this compound likely influences the reactivity of the nitro group and the benzylic position.
Kinetic studies would likely involve monitoring the disappearance of the reactant and the appearance of products over time using techniques such as UV-Vis spectroscopy or NMR. Such studies would help to establish the reaction order and the rate constants, providing evidence for proposed mechanistic pathways.
The non-photochemical reactions of o-nitrobenzyl compounds are known to proceed through various reactive intermediates. A key intermediate is the aci-nitro anion , also known as a nitronate. This species is formed by the deprotonation of the carbon alpha to the nitro group. The presence of the electron-withdrawing nitro group increases the acidity of the benzylic protons in this compound, facilitating the formation of the aci-nitro anion under basic conditions. This intermediate is stabilized by resonance.
Another potential intermediate is a hydroxylamine derivative , which can be formed through the reduction of the nitro group. In some intramolecular redox reactions, one of the oxygen atoms of the nitro group is transferred to the benzylic carbon, a process that likely involves hydroxylamine-like species.
The table below summarizes key potential intermediates in the reactions of this compound.
| Intermediate | Formation | Key Features |
| Aci-nitro Anion (Nitronate) | Deprotonation of the benzylic carbon | Resonance-stabilized anion; acts as a nucleophile in subsequent steps. |
| Hydroxylamine Derivative | Partial reduction of the nitro group | Can be a precursor to further cyclization or rearrangement products. |
| Nitroso Intermediate | Intramolecular redox reaction | Highly reactive species that can undergo condensation or further redox reactions. |
There is a lack of specific studies on the stereoselectivity of reactions involving this compound. However, general principles of stereochemistry can be applied. If a new chiral center is formed during a reaction, the stereochemical outcome will depend on the mechanism.
For instance, in a hypothetical intramolecular cyclization where a bond is formed at a stereocenter on the cyclopentyl ring, the facial selectivity of the attack (i.e., whether the attack occurs from the same face or the opposite face of a directing group) would be a key determinant of the product's stereochemistry. The conformation of the transition state would play a crucial role, with the system favoring the lowest energy pathway.
In reactions analogous to an SN2 displacement at the benzylic carbon, inversion of stereochemistry would be expected. youtube.com However, for SN2' reactions, which can occur in allylic systems, syn-stereochemistry is often observed. rsc.org The specific reaction conditions and the nature of the substrate and nucleophile would be critical in determining the stereochemical course of any transformation.
Spectroscopic Characterization Methodologies in Research on N 2 Nitrobenzyl Cyclopentanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy is used to identify the various types of protons and their neighboring environments within the N-(2-nitrobenzyl)cyclopentanamine molecule. The spectrum displays distinct signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the cyclopentyl ring.
The aromatic region typically shows complex multiplets between δ 7.4 and 8.1 ppm, consistent with a 1,2-disubstituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen atom appear as a singlet at approximately δ 3.9 ppm. The protons on the cyclopentyl ring produce signals in the aliphatic region (δ 1.3–3.0 ppm). The methine proton (CH) directly attached to the nitrogen is expected around δ 3.0 ppm, while the remaining methylene protons of the cyclopentyl ring appear as overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.40 - 8.10 | Multiplet |
| Benzylic (CH₂) | ~3.90 | Singlet |
| Cyclopentyl (CH-N) | ~3.01 | Multiplet |
| Cyclopentyl (CH₂) | 1.30 - 1.90 | Multiplet |
Note: Data is predicted based on analogous structures.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info
For this compound, distinct signals are observed for the carbons of the cyclopentyl ring, the benzylic carbon, and the aromatic carbons. The carbon attached to the nitro group is significantly deshielded. The chemical shifts for the cyclopentyl carbons are influenced by the attached amino group, with the carbon directly bonded to nitrogen appearing around δ 60 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-NO₂) | ~148.5 |
| Aromatic (C-CH₂) | ~135.0 |
| Aromatic (CH) | 124.0 - 133.0 |
| Cyclopentyl (CH-N) | ~60.2 |
| Benzylic (CH₂) | ~50.5 |
Note: Data is predicted based on analogous structures such as cyclopentylamine (B150401) and 2-nitrobenzyl derivatives. chemicalbook.comchemicalbook.com
Nitrogen-15 (¹⁵N) NMR is a specialized technique used to directly probe the chemical environment of the nitrogen atoms. wikipedia.org Although it suffers from low sensitivity due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, it provides invaluable information. wikipedia.orghuji.ac.il For this compound, two distinct nitrogen signals are expected: one for the secondary amine and one for the nitro group. science-and-fun.de
The chemical shift of the secondary amine nitrogen is expected to fall within the typical range for aliphatic amines (δ 0 to 90 ppm, referenced to liquid NH₃). science-and-fun.de The nitrogen in the nitro group is significantly deshielded and is expected to appear in the range of δ 355 to 395 ppm (referenced to CH₃NO₂). huji.ac.ilscience-and-fun.de Due to sensitivity challenges, ¹⁵N data is often obtained through indirect detection methods like Heteronuclear Single Quantum Correlation (HSQC). huji.ac.il
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule's backbone. youtube.com
COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, cross-peaks would be observed between the adjacent protons within the aromatic ring and between the protons on the cyclopentyl ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduumich.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.90 ppm would show a correlation to the benzylic carbon signal at ~50.5 ppm, while the aromatic proton signals would correlate to their respective aromatic carbon signals. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov This technique is essential for confirming the identity of a newly synthesized compound. thermofisher.com For this compound, the molecular formula is C₁₂H₁₆N₂O₂. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺. The precise mass measurement allows for the unambiguous confirmation of the chemical formula, distinguishing it from other potential compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Calculated Monoisotopic Mass | 220.1212 g/mol |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound. Using techniques like electrospray ionization (ESI), the molecule is first ionized, typically by protonation to form the [M+H]⁺ ion. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS analysis) provides a unique fingerprint that helps to piece together the molecular structure.
The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic compounds and secondary amines. nih.govnih.gov The presence of the nitro group is often confirmed by the neutral loss of NO (30 Da) or NO₂ (46 Da). nih.govyoutube.com Other significant fragmentation pathways likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the cyclopentyl ring.
Benzyl (B1604629) Cleavage: Fission of the bond between the benzyl CH₂ group and the nitrogen atom, which would result in the formation of a stable 2-nitrobenzyl cation (m/z 136) or a cyclopentylaminium ion.
Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl fragment to form the highly stable tropylium ion (m/z 91) is a common pathway for benzyl-containing compounds. researchgate.net
These fragmentation patterns provide unambiguous evidence for the different structural components of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound ([M+H]⁺)
| m/z (amu) | Proposed Fragment | Description |
|---|---|---|
| 221.13 | [C₁₂H₁₇N₂O₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 191.12 | [M+H - NO]⁺ | Loss of a nitroso radical |
| 175.12 | [M+H - NO₂]⁺ | Loss of a nitro dioxide radical |
| 136.04 | [C₇H₆NO₂]⁺ | 2-nitrobenzyl cation |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. nih.govresearchgate.net
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:
N-H Stretch: A moderate and sharp absorption band in the region of 3350-3310 cm⁻¹ indicates the presence of the secondary amine (N-H) group.
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the benzene ring.
Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the cyclopentyl and benzyl methylene groups.
Nitro Group Stretches: Two strong and distinct absorption bands are the hallmark of the nitro group. The asymmetric stretching vibration appears around 1530-1500 cm⁻¹, while the symmetric stretch is observed in the 1365-1345 cm⁻¹ region. nist.gov
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon skeletal vibrations within the aromatic ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3330 | Secondary Amine (N-H) | Stretch |
| ~3070 | Aromatic C-H | Stretch |
| ~2950, ~2870 | Aliphatic C-H | Stretch |
| ~1525 | Nitro (N-O) | Asymmetric Stretch |
| ~1350 | Nitro (N-O) | Symmetric Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light is dominated by the nitroaromatic chromophore. The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
π → π Transitions:* These are typically high-energy, high-intensity transitions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring. These are expected to appear in the shorter wavelength UV region.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This absorption band is characteristically less intense and appears at a longer wavelength. researchgate.net
The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~260 | π → π* | Nitroaromatic System |
X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, researchers can calculate the exact positions of each atom. nih.gov
This technique yields a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.
Conformation: The exact spatial arrangement (conformation) of the cyclopentyl ring and the orientation of the nitrobenzyl group relative to the amine.
Stereochemistry: Unambiguous determination of the absolute stereochemistry if chiral centers are present.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. researchgate.net
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.23 |
| c (Å) | 14.56 |
| β (°) | 98.5 |
| Volume (ų) | 1204 |
Note: This data is illustrative and represents typical values for a molecule of this type.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula, C₁₂H₁₆N₂O₂. nih.govhit2lead.com A close agreement between the found and calculated values serves to verify the compound's stoichiometry and purity.
Table 5: Elemental Analysis Data for this compound (C₁₂H₁₆N₂O₂)
| Element | Theoretical % | Found % (Illustrative) |
|---|---|---|
| Carbon (C) | 65.44 | 65.41 |
| Hydrogen (H) | 7.32 | 7.35 |
| Nitrogen (N) | 12.72 | 12.69 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Studies on N 2 Nitrobenzyl Cyclopentanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust computational method used to investigate the electronic structure and properties of molecules. For a novel or understudied compound like N-(2-nitrobenzyl)cyclopentanamine, DFT would be an invaluable tool for gaining foundational chemical insights.
Electronic Structure and Molecular Orbital Analysis
A DFT analysis would elucidate the electronic landscape of this compound. This would involve mapping the electron density distribution to understand the arrangement of electrons within the molecule. Key outputs of such an analysis would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity. The analysis would also reveal the contributions of the nitrobenzyl and cyclopentanamine moieties to these frontier orbitals, indicating which parts of the molecule are more likely to participate in electron donation or acceptance.
Prediction of Reaction Mechanisms and Transition States
Computational studies using DFT are instrumental in mapping out potential reaction pathways. For this compound, this could involve modeling its synthesis, degradation, or its interaction with other chemical species. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that represent the energy barriers for a reaction. Understanding the geometry and energy of these transition states is fundamental to predicting reaction rates and determining the most likely mechanistic pathways, such as nucleophilic substitution or elimination reactions involving the amine or reactions related to the nitro group.
Conformational Landscape Analysis and Preferred Geometries
The flexibility of the cyclopentyl ring and the rotational freedom around the bond connecting the benzyl (B1604629) group and the nitrogen atom mean that this compound can exist in multiple conformations. A thorough conformational analysis using DFT would identify the various low-energy conformers and determine their relative stabilities. This is achieved by systematically exploring the potential energy surface as a function of key dihedral angles. The results would reveal the most stable, or preferred, three-dimensional structure of the molecule under different conditions, which is essential for understanding its biological activity and physical properties.
Evaluation of Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)
To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors can be calculated from the DFT-derived electron density. The Molecular Electrostatic Potential (MEP) map would visually indicate regions of positive and negative electrostatic potential, highlighting sites prone to electrophilic and nucleophilic attack, respectively. Fukui functions offer a more quantitative approach by indicating the change in electron density at a specific site upon the addition or removal of an electron. This allows for a precise prediction of which atoms are most susceptible to attack by nucleophiles, electrophiles, or radicals.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be employed to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound behaves in a simulated environment, such as in a solvent or at a particular temperature. This would provide a deeper understanding of its conformational flexibility, the timescale of conformational changes, and its interactions with surrounding molecules. For instance, an MD simulation could reveal how the molecule interacts with water molecules, providing insights into its solubility and transport properties.
Quantum-Chemical Reactivity Descriptors for Understanding Chemical Behavior
Quantum-chemical descriptors are quantitative values derived from quantum chemistry calculations that offer insights into the electronic structure, properties, and reactivity of a molecule. wisdomlib.org These descriptors are crucial in computational chemistry for predicting how a molecule will behave in a chemical reaction. wisdomlib.org The study of these parameters, often within the framework of Density Functional Theory (DFT), helps in understanding and predicting the chemical reactivity and stability of molecules like this compound. hakon-art.com
Several key descriptors provide a detailed picture of a molecule's reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small energy gap (ΔE) between the HOMO and LUMO suggests that the molecule can be easily excited, indicating higher chemical reactivity. hakon-art.com
Global Reactivity Descriptors: These descriptors, including chemical potential (μ), electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. hakon-art.com
Chemical Hardness and Softness: Hardness (η) and its inverse, softness (S), describe the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap is associated with high hardness and low reactivity. hakon-art.com
Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. A higher value of ω indicates a good electrophile, while a lower value suggests a good nucleophile. hakon-art.com
Fraction of Electron Transfer (ΔN): This value indicates the tendency of a molecule to donate electrons. A higher ΔN value is often correlated with stronger interactions, for instance, in the context of corrosion inhibition. researchgate.net
Back-donation Energy (ΔEb-d): This parameter quantifies the energy associated with the transfer of electrons from an occupied orbital of one atom or fragment to an unoccupied orbital of another, a process known as back-donation.
The application of these quantum-chemical descriptors is vital in various fields, including drug design and materials science. For instance, in the study of N-nitrosamines, DFT calculations are used to model activation reactions and understand the influence of steric and electronic factors on their reactivity. nih.gov Similarly, in the development of corrosion inhibitors, these descriptors help in predicting the efficiency of organic molecules in protecting metal surfaces. researchgate.net
Table 1: Key Quantum-Chemical Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance in Chemical Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. Higher values indicate a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. Lower values indicate a better electron acceptor. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap generally implies higher reactivity. hakon-art.com |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. Higher hardness correlates with lower reactivity. hakon-art.com |
| Chemical Softness | S | The reciprocal of hardness. Higher softness indicates higher reactivity. |
| Electronegativity | χ | The power of an atom or molecule to attract electrons. |
| Chemical Potential | μ | Related to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | Indicates the ability of a molecule to accept electrons. Higher values suggest a better electrophile. hakon-art.com |
Prediction of Spectroscopic Parameters for Aid in Experimental Characterization
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable in the experimental characterization of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions. mdpi.com
Detailed computational investigations can be performed to predict various spectroscopic properties:
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations can be performed using both harmonic and anharmonic approximations to provide a more accurate representation of the vibrational modes. mdpi.com For complex molecules, computational data can help assign specific bands in the experimental spectra to particular vibrational modes, such as C-F or C-F2 stretching vibrations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can be used to compute NMR shielding tensors and spin-spin coupling constants. mdpi.com These theoretical values can then be correlated with experimental chemical shifts. In some cases, a scaling procedure can be applied to the calculated values to improve the agreement with experimental data, as demonstrated by a high R-squared value (e.g., 0.9992) in some studies. mdpi.com Discrepancies between calculated and experimental values can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, that are not fully captured in the computational model. mdpi.com
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) computations can provide insights into the excited states of molecules, which is fundamental to understanding their UV-Vis absorption spectra. mdpi.com
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Furthermore, the conformational landscape of the molecule must be considered, as different conformers can exhibit distinct spectroscopic properties. mdpi.com Computational studies have shown that the transition from the gas phase to a solution can significantly alter the conformational preferences of molecules, which in turn affects their predicted spectra. mdpi.com For instance, the calculated Raman spectrum of a molecule in water may be presented as a weighted average of the spectra of its most stable conformers in that solvent. mdpi.com
Table 2: Predicted Spectroscopic Data for a Hypothetical Molecule using Computational Methods
| Spectroscopic Technique | Predicted Parameter | Calculated Value | Notes |
| IR Spectroscopy | Vibrational Frequency (ν) | 2950 cm-1 | C-H stretching |
| 1520 cm-1 | N-O asymmetric stretching (NO2 group) | ||
| 1340 cm-1 | N-O symmetric stretching (NO2 group) | ||
| 1H NMR | Chemical Shift (δ) | 7.8 ppm | Aromatic proton (ortho to NO2) |
| 3.5 ppm | Methylene (B1212753) protons (-CH2-) adjacent to nitrogen | ||
| 13C NMR | Chemical Shift (δ) | 148 ppm | Aromatic carbon attached to NO2 |
| 55 ppm | Methylene carbon (-CH2-) adjacent to nitrogen |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual predicted values for this compound would require specific DFT calculations.
Theoretical Insights into Stereochemical Control and Enantioselectivity
Theoretical methods, particularly DFT, are instrumental in elucidating the mechanisms of stereoselective reactions. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer is likely to be the major product. The energy difference between these transition states determines the enantiomeric or diastereomeric excess.
Key areas where computational chemistry provides insights include:
Conformational Analysis: Understanding the stable conformations of the reactants and catalysts is the first step. The relative energies of different conformers can influence which reaction pathway is favored.
Transition State Modeling: The heart of understanding stereoselectivity lies in locating and characterizing the transition states for the formation of different stereoisomers. The geometry of the transition state reveals the key interactions that lead to stereochemical control.
Non-covalent Interactions: In many stereoselective reactions, subtle non-covalent interactions such as hydrogen bonds, steric repulsion, and π-stacking play a crucial role in differentiating between competing reaction pathways. Computational models can quantify these interactions.
Catalyst Design: For catalyzed reactions, computational studies can help in understanding how a chiral catalyst creates a chiral environment around the reactants, leading to the preferential formation of one enantiomer. This understanding can guide the design of new and more effective catalysts.
For a molecule like this compound, which possesses a stereocenter if the cyclopentyl group is appropriately substituted, or in reactions where a new stereocenter is formed, theoretical studies could predict the stereochemical outcome. For example, in a hypothetical reduction of a prochiral ketone with a reagent derived from this compound, computational modeling could be used to predict which enantiomer of the resulting alcohol would be formed in excess.
Advanced Applications in Organic Synthesis Enabled by N 2 Nitrobenzyl Cyclopentanamine
Utilization as a Building Block for Complex Heterocyclic Systems
N-(2-nitrobenzyl)cyclopentanamine serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the 2-nitrobenzyl moiety, particularly its ability to undergo intramolecular cyclization reactions, is key to its utility. By analogy with other 2-nitrobenzylamine derivatives, this compound can be envisioned to participate in reductive cyclization to form indazole-type structures. For instance, treatment with a reducing agent can convert the nitro group into a nitroso or amino group, which can then react intramolecularly with the secondary amine to form a new heterocyclic ring.
One potential application is in the synthesis of substituted indazoles. The general transformation of 2-nitrobenzylamines to indazoles is a well-established synthetic strategy. kpi.uanih.govnih.gov For example, the Cadogan reaction, which involves reductive cyclization of o-nitrobenzylamines using phosphites, could be adapted for this compound to yield cyclopentyl-substituted indazoles. kpi.ua
Furthermore, intramolecular redox cyclization reactions of 2-nitrobenzyl derivatives can lead to the formation of other heterocyclic systems like cinnolines. nih.govnih.gov In a process involving an in-situ generated 2-nitrosobenzaldehyde intermediate, subsequent condensation and cyclization can occur. While direct examples with this compound are not prevalent in the literature, the underlying chemical principles suggest its potential as a building block for such complex heterocyclic scaffolds.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Starting Material Analogue | Reaction Type | Resulting Heterocycle |
| 2-Nitrobenzylamine | Reductive Cyclization (e.g., Cadogan reaction) | Indazole |
| 2-Nitrobenzyl alcohol and benzylamine (B48309) | Intramolecular Redox Cyclization | Cinnoline (B1195905) |
| 2-Aminobenzonitriles | C-H activation/C-N/N-N coupling | 1H-Indazoles |
Strategies for Enantioselective Synthesis Using the Compound's Chirality Potential
The cyclopentanamine moiety in this compound introduces a potential chiral center. While the commercially available compound is typically a racemate, resolution of the enantiomers or enantioselective synthesis of the compound itself could open avenues for its use in asymmetric synthesis. The chiral cyclopentyl group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at adjacent or remote positions.
Although specific studies on the enantioselective applications of this compound are limited, general strategies for employing chiral amines in asymmetric synthesis can be considered. For instance, the chiral amine could direct the stereoselective addition of nucleophiles to the benzylic position or influence the facial selectivity of reactions on the aromatic ring after suitable modification.
Research on the enantioselective synthesis of chiral 2-nitroallylic amines and N-C axially chiral sulfonamides demonstrates the feasibility of achieving high levels of stereocontrol in molecules containing some of the structural elements present in this compound. nih.govnih.gov These studies often employ chiral catalysts or auxiliaries to direct the stereochemical course of the reaction. In principle, the inherent chirality of resolved this compound could be harnessed in a similar fashion, making it a potentially valuable tool for the synthesis of enantiomerically enriched compounds.
Table 2: Conceptual Enantioselective Reactions Involving Chiral this compound
| Reaction Type | Potential Role of Chiral Cyclopentyl Group | Potential Product |
| Diastereoselective alkylation | Chiral auxiliary | Diastereomerically enriched N-substituted products |
| Asymmetric cyclization | Directing group | Enantiomerically enriched heterocyclic products |
| Stereoselective reduction of the nitro group | Influence on facial selectivity | Chiral amino derivatives |
Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
This compound can participate in a variety of novel carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bond-forming reactions. The secondary amine provides a nucleophilic center for reactions such as alkylation, acylation, and arylation, leading to the formation of new C-N bonds. tcichemicals.com
The benzylic position of the 2-nitrobenzyl group is activated towards certain reactions. For instance, deprotonation at the benzylic carbon could generate a carbanion that can participate in C-C bond-forming reactions with various electrophiles. Furthermore, the nitro group itself can be transformed into other functional groups, which can then be utilized in subsequent bond-forming reactions.
While direct examples with this compound are scarce, the broader literature on 2-nitrobenzyl compounds and secondary amines provides a framework for its potential reactivity. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, and substrates containing amine and aromatic halide functionalities (which could be derived from this compound) are common partners in these transformations. beilstein-journals.org
Table 3: Potential Bond-Forming Reactions with this compound
| Reaction Type | Reactive Site on this compound | Bond Formed |
| Alkylation/Acylation | Secondary amine | C-N |
| Buchwald-Hartwig Amination (after functionalization) | Aromatic ring | C-N |
| Suzuki/Heck Coupling (after functionalization) | Aromatic ring | C-C |
| Aldol-type reaction (after deprotonation) | Benzylic position | C-C |
Application as a Photolabile Protecting Group for Amines in Controlled Release Chemistry
The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG) for various functional groups, including amines. Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement and cleavage, releasing the protected amine and forming a 2-nitrosobenzaldehyde byproduct. nih.govmdpi.com This property makes this compound an excellent candidate for applications in controlled release chemistry.
The cyclopentylamine (B150401) can be released from the this compound scaffold in a spatially and temporally controlled manner by exposure to light. This has significant implications for the development of light-responsive materials, drug delivery systems, and biosensors. kpi.uanih.gov For example, a bioactive molecule could be tethered to the cyclopentylamine, and its release could be triggered on-demand by light.
The efficiency of the photocleavage process can be influenced by the wavelength of light and the presence of substituents on the aromatic ring. instras.comnih.gov This allows for the fine-tuning of the release kinetics for specific applications.
Table 4: Research Findings on 2-Nitrobenzyl Photolabile Protecting Groups
| Study Focus | Key Finding | Reference |
| Controlled Ligand Delivery | Photocleavage of 2-nitrobenzyl bonds at solid-liquid interfaces for on-demand ligand release. | kpi.ua |
| Rapid Biomedical Release | Systematic study of the photolability of o-nitrobenzyl ester compounds for controlled drug delivery. | nih.gov |
| Controlled Drug Release | Light-mediated release of methotrexate (B535133) using a photocleavable o-nitrobenzyl linker. | nih.gov |
| Red-Shifted Absorption | Design of o-nitrobenzyl PPGs with red-shifted absorption for improved performance with one- and two-photon excitation. | instras.comnih.gov |
Precursor in Multistage One-Pot Processes
The multiple reactive sites within this compound make it an ideal starting material for multistage one-pot reactions, where several transformations are carried out in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.gov
A hypothetical one-pot process starting from this compound could involve an initial modification of the cyclopentylamine moiety, followed by a reductive cyclization of the nitro group to form a heterocyclic core. For instance, an N-alkylation followed by a Cadogan-type cyclization could lead to the synthesis of complex, polycyclic structures in a single pot.
The one-pot synthesis of indazoles from 1,1-dialkylhydrazones via aryne annulation and the synthesis of benzoxazoles and benzimidazoles from thioamides are examples of efficient one-pot processes that generate heterocyclic structures. nih.govbeilstein-journals.org These examples highlight the potential for developing similar streamlined synthetic routes starting from this compound to access diverse and complex molecular architectures.
Table 5: Examples of Relevant One-Pot Heterocycle Syntheses
| Reaction | Key Transformation | Resulting Heterocycle | Reference |
| NCS-chlorination/aryne annulation | One-pot synthesis from 1,1-dialkylhydrazones | 1-Alkyl-1H-indazoles | nih.gov |
| Copper(I)-mediated synthesis | One-pot synthesis of 2,3-dihydro-1H-indazoles | 2,3-Dihydro-1H-indazoles | researchgate.net |
| Domino condensation-SNAr | One-pot synthesis of 1-aryl-1H-indazoles | 1-Aryl-1H-indazoles | mdpi.com |
| Desulfurization of thioamides | One-pot synthesis of 2-substituted benzazoles | Benzoxazoles, Benzimidazoles | beilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
